(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic acid is a compound with the molecular formula and a molecular weight of approximately 213.27 g/mol. It is classified as an impurity of the pharmaceutical compound brivaracetam, which is used primarily in the treatment of epilepsy. This compound is characterized by its specific stereochemistry, indicated by the (S) configuration at both relevant chiral centers.
The compound is identified by the CAS number 2165431-90-1. It falls under the category of pharmaceutical intermediates and impurities, particularly associated with brivaracetam, which is a widely used antiepileptic drug. The structural features of (S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic acid suggest it may play a role in the pharmacological profile of brivaracetam or serve as a marker for quality control in pharmaceutical formulations .
The synthesis of (S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic acid can be approached through several synthetic routes, commonly involving chiral pool synthesis or asymmetric synthesis techniques. The specific methods may vary, but typically include:
The synthesis should be conducted under controlled conditions to maintain stereochemistry and avoid racemization. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring purity and confirming structure throughout the synthesis process.
(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic acid features a pyrrolidine ring with a propyl group and a butanoic acid side chain. The stereochemistry at the chiral centers significantly influences its biological activity.
(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic acid may participate in various chemical reactions typical for carboxylic acids and amines, including:
Each reaction must be optimized for yield and selectivity, often requiring specific catalysts or reaction conditions to favor desired pathways while minimizing side reactions.
The mechanism of action for (S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic acid is not fully elucidated but is believed to relate to its role as an impurity in brivaracetam. Brivaracetam itself acts by enhancing GABAergic transmission and modulating synaptic vesicle protein 2A, which may influence neurotransmitter release and neuronal excitability.
Research into its mechanism would typically involve electrophysiological studies and binding assays to ascertain how this compound interacts with neuronal receptors compared to brivaracetam.
While specific data on density and melting point are not readily available, general properties such as solubility in organic solvents like methanol are noted .
Key chemical properties include:
(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic acid serves primarily as an impurity marker in the quality control processes for brivaracetam production. Its presence can indicate potential issues in synthesis or formulation, making it significant for pharmaceutical manufacturers. Additionally, understanding its properties may aid in developing new therapeutic agents or optimizing existing formulations for better efficacy and safety profiles .
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5